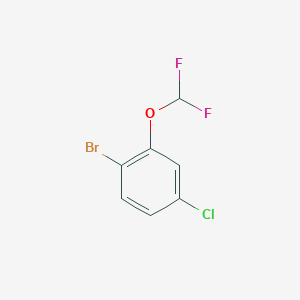

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Übersicht

Beschreibung

1-Bromo-4-chloro-2-(difluoromethoxy)benzene, also known as 1,4-difluorobromochlorobenzene, is a synthetic organic compound that is used in a variety of applications. It is a colorless liquid with a sweet odor and is soluble in many organic solvents. It is used in the synthesis of a variety of organic compounds and is also used as a reagent in the synthesis of pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Reagent-modulated Site Selectivities 1-Bromo-4-chloro-2-(difluoromethoxy)benzene demonstrates significant potential in organic synthesis, particularly in reagent-modulated site selectivity. For instance, it undergoes deprotonation adjacent to the halogen substituent under specific conditions, illustrating its utility in regioselective synthesis. This characteristic is exploited to achieve optional site selectivities, enabling the production of various intermediates for further chemical transformations. Such processes are vital for constructing complex molecules with high precision and efficiency in pharmaceuticals and material sciences (Mongin, Desponds, & Schlosser, 1996).

Crystal Structure and Computational Chemistry The crystal structure and computational chemistry of this compound and its analogues have been extensively studied, providing insights into their physical and chemical properties. These studies include analyses of crystal structure, Hirshfeld surface analysis, and computational modeling. Understanding the structural properties of such compounds is crucial for the design of new materials and pharmaceuticals with desired properties (Jotani, Lee, Lo, & Tiekink, 2019).

Synthetic Pathways to Complex Organic Molecules this compound serves as a precursor in the synthesis of complex organic molecules, including naphthalenes and phenyllithium compounds. The ability to generate specific intermediates such as aryne from this compound underlines its significance in synthetic organic chemistry, enabling the creation of molecules with potential applications in medicinal chemistry and materials science (Schlosser & Castagnetti, 2001).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reagents .

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to higher temperatures or light can lead to degradation of the compound, resulting in reduced efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can cause adverse effects such as liver toxicity and oxidative stress. These toxic effects are dose-dependent and can be observed through changes in biomarkers of liver function and oxidative damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic pathways of this compound can affect its bioavailability and toxicity, as the metabolites may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its pharmacological and toxicological effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular environments .

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)